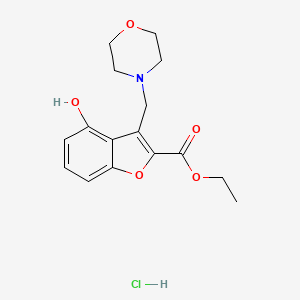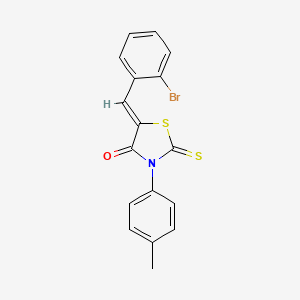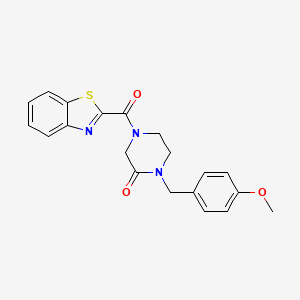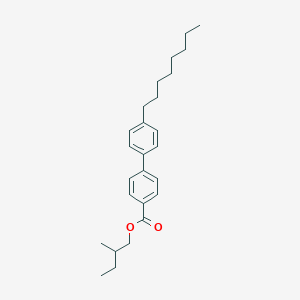
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation, bacterial and fungal growth, and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its unique properties and mechanism of action. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties, as well as potential use in cancer research. However, one limitation is that the compound is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for the study of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and potential use in cancer research. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research could be done to optimize the synthesis method to make the compound more widely available and cost-effective.
Synthesis Methods
The synthesis of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps. The first step is the reaction between 3-bromoaniline and 2-bromoacetophenone to form 2-(3-bromophenyl)-1-(2-bromoacetyl)aniline. This intermediate is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid to form the final product, 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide.
Scientific Research Applications
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS/c1-3-17-14(2)30-24(20(17)13-26)28-23(29)19-12-22(15-7-6-8-16(25)11-15)27-21-10-5-4-9-18(19)21/h4-12H,3H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQATWVYLNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
